Rubrofusarin triglucoside

Description

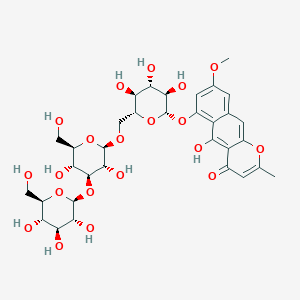

Structure

2D Structure

Properties

Molecular Formula |

C33H42O20 |

|---|---|

Molecular Weight |

758.7 g/mol |

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C33H42O20/c1-10-3-13(36)20-14(48-10)5-11-4-12(46-2)6-15(19(11)24(20)40)49-32-27(43)26(42)22(38)18(52-32)9-47-31-29(45)30(23(39)17(8-35)50-31)53-33-28(44)25(41)21(37)16(7-34)51-33/h3-6,16-18,21-23,25-35,37-45H,7-9H2,1-2H3/t16-,17-,18-,21-,22-,23-,25+,26+,27-,28-,29-,30+,31-,32-,33+/m1/s1 |

InChI Key |

HLSFLOGWAMZXNK-WIQICYDOSA-N |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of Rubrofusarin Triglucoside from Cassia obtusifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation of Rubrofusarin triglucoside, a bioactive naphthopyrone glycoside, from the seeds of Cassia obtusifolia (Sicklepod). This document provides an overview of the compound's known biological activities, a generalized experimental protocol for its extraction and purification, and relevant quantitative data. The guide also visualizes the key signaling pathways associated with related compounds and outlines a typical experimental workflow. While this compound has been identified as a constituent of Cassia obtusifolia, a specific, detailed isolation protocol and quantitative yield data for this particular triglucoside are not extensively documented in publicly available literature. The methodologies presented herein are based on established techniques for the separation of similar naphthopyrone glycosides from Cassia species.

Introduction

Cassia obtusifolia L., a member of the Leguminosae family, is a plant with a long history of use in traditional medicine, particularly in East Asia.[1] The seeds of this plant are known to be rich in a variety of bioactive compounds, including anthraquinones and naphthopyrone glycosides.[1] Among these, Rubrofusarin and its glycosidic derivatives have garnered interest for their potential therapeutic properties. This compound is a specific glycoside of Rubrofusarin that has been isolated from Cassia obtusifolia seeds.[2][3][4]

The primary reported biological activity of this compound is the inhibition of human monoamine oxidase A (hMAO-A), an enzyme implicated in neuropsychiatric disorders.[2][3][4] This finding suggests its potential as a lead compound for the development of novel antidepressants. Furthermore, studies on the aglycone, Rubrofusarin, and other related naphthopyrone glycosides from Cassia species have revealed additional biological activities, including the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is relevant to diabetes, and hepatoprotective effects.[5][6] The hepatoprotective mechanism appears to involve the activation of the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway and modulation of the MAPK pathway.[5]

This guide aims to provide researchers and drug development professionals with a comprehensive overview of the isolation of this compound from Cassia obtusifolia, summarizing the current knowledge and providing a practical framework for its extraction and purification.

Quantitative Data

Table 1: Inhibitory Activity of Rubrofusarin and its Glycosides

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

| This compound | Human Monoamine Oxidase A (hMAO-A) | 85.5 | [2][3][4] |

| Rubrofusarin | Human Monoamine Oxidase A (hMAO-A) | 5.90 ± 0.99 | [5] |

| Rubrofusarin | Protein Tyrosine Phosphatase 1B (PTP1B) | 16.95 ± 0.49 | [5] |

| Rubrofusarin 6-O-β-D-glucopyranoside | Protein Tyrosine Phosphatase 1B (PTP1B) | 87.36 ± 1.08 | [5] |

| Rubrofusarin 6-O-β-D-gentiobioside | Protein Tyrosine Phosphatase 1B (PTP1B) | >100 | [5] |

| Cassiaside B2 | Protein Tyrosine Phosphatase 1B (PTP1B) | >100 | [5] |

Experimental Protocols

The following is a generalized protocol for the isolation of naphthopyrone glycosides, including this compound, from the seeds of Cassia obtusifolia. This protocol is a composite based on methods described for the extraction and purification of similar compounds from Cassia species. Researchers should note that optimization of these steps will be necessary to achieve a targeted isolation of this compound.

Plant Material and Pre-processing

-

Collection and Identification: Obtain mature seeds of Cassia obtusifolia L. and have them authenticated by a qualified botanist.

-

Drying and Grinding: The seeds should be thoroughly dried, typically in the shade, to a constant weight. Subsequently, grind the dried seeds into a coarse powder to increase the surface area for extraction.

Extraction

-

Defatting (Optional but Recommended): To remove lipids that can interfere with subsequent chromatographic steps, pre-extract the powdered seeds with a non-polar solvent such as petroleum ether or n-hexane using a Soxhlet apparatus.

-

Solvent Extraction: The defatted seed powder is then extracted with a polar solvent to isolate the glycosides. Methanol or ethanol are commonly used. This can be performed using maceration, percolation, or reflux extraction. Reflux extraction is generally more efficient.

-

Example: Macerate the seed powder in 80% aqueous methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. Filter the extract and repeat the process three times. Combine the filtrates.

-

Fractionation

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure to remove the solvent. The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as:

-

n-Hexane (to remove remaining non-polar compounds)

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

n-Butanol The naphthopyrone glycosides are expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

-

Chromatographic Purification

-

Column Chromatography (Initial Separation): The n-butanol fraction is subjected to column chromatography for initial separation.

-

Stationary Phase: Silica gel 60 (70-230 mesh) is commonly used. Macroporous resins (e.g., Diaion HP-20) can also be employed for initial cleanup.

-

Mobile Phase: A gradient elution system is typically used, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform and methanol, or ethyl acetate and methanol, with an increasing proportion of methanol.

-

-

Sephadex LH-20 Chromatography: Fractions containing the desired compounds are further purified using size-exclusion chromatography on Sephadex LH-20, eluting with methanol, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain highly pure this compound is typically preparative HPLC.

-

Column: A reversed-phase C18 column is most common.

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape) and acetonitrile or methanol. The specific gradient will need to be optimized based on analytical HPLC runs.

-

Detection: UV detection at a wavelength where the naphthopyrone chromophore absorbs, typically around 254 nm or 280 nm.

-

Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure, including the nature and attachment points of the sugar moieties.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathway of Related Naphthopyrone Glycosides

Caption: Hepatoprotective signaling of related naphthopyrone glycosides.

Conclusion

This compound from Cassia obtusifolia seeds presents an interesting pharmacological profile, particularly as an inhibitor of monoamine oxidase A. This technical guide provides a foundational understanding for its isolation, drawing upon established methodologies for related compounds. The provided experimental framework, while generalized, offers a solid starting point for researchers to develop a specific and optimized protocol for the purification of this bioactive glycoside. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop standardized methods for its quantification and isolation, which will be crucial for advancing its study in the fields of medicinal chemistry and drug development.

References

The Biosynthesis of Rubrofusarin Triglucoside: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthetic pathway of rubrofusarin and its putative subsequent glycosylation to form rubrofusarin triglucoside. The biosynthesis of the rubrofusarin core is well-characterized in fungi, particularly Fusarium graminearum, and has been successfully reconstituted in heterologous hosts. However, the specific enzymatic steps leading to the triglucosylated form remain to be fully elucidated and are primarily associated with plant sources. This document synthesizes the current understanding, presents quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.

The Biosynthetic Pathway of the Rubrofusarin Core

The formation of rubrofusarin is a multi-step enzymatic process originating from basic metabolic precursors. The pathway is best understood from studies in the fungus Fusarium graminearum.

The biosynthesis begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules, a reaction catalyzed by the iterative type I non-reducing polyketide synthase 12 (PKS12).[1] This initial step forms the first stable intermediate, the yellow naphthopyrone YWA1.[1] Subsequently, the dehydratase AurZ acts on YWA1 to produce the orange pigment nor-rubrofusarin.[1] The final step in the formation of the rubrofusarin core is the O-methylation of nor-rubrofusarin by the O-methyltransferase AurJ, yielding rubrofusarin.[1]

The genes encoding these enzymes (PKS12, aurZ, and aurJ) are typically found in a gene cluster in F. graminearum.[1][2] The entire pathway has been successfully reconstructed in Saccharomyces cerevisiae, confirming that these three enzymes are sufficient for the biosynthesis of rubrofusarin from primary metabolites.[1][3]

Signaling Pathway Diagram

Caption: Biosynthesis of the rubrofusarin core from primary metabolites.

Putative Glycosylation of Rubrofusarin to this compound

While the biosynthesis of the rubrofusarin aglycone is well-defined in fungi, this compound has been isolated from plant sources, specifically the seeds of Cassia obtusifolia Linn.[4][5] The enzymes responsible for the sequential addition of three glucose moieties to the rubrofusarin core have not yet been specifically identified and characterized.

It is hypothesized that a series of glycosyltransferases (GTs) are responsible for this process. Glycosyltransferases are a large and diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule.[6] In the context of this compound biosynthesis, it is likely that one or more UDP-glycosyltransferases (UGTs) are involved.

The glycosylation would proceed in a stepwise manner, with each step catalyzed by a specific GT or a single GT with broad substrate specificity. The process would start with rubrofusarin as the acceptor molecule, followed by the sequential addition of glucose units to form rubrofusarin monoglucoside, then diglucoside, and finally triglucoside. The regiospecificity of each glycosylation step would be determined by the specific GT involved.

Logical Relationship Diagram

Caption: Hypothesized enzymatic cascade for the glycosylation of rubrofusarin.

Quantitative Data

The heterologous production of rubrofusarin has been achieved in Saccharomyces cerevisiae, providing quantitative data on the efficiency of the reconstituted pathway.

| Host Organism | Genotype | Product | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Expressing PKS12, npgA, aurZ, aurJ | Rubrofusarin | 1.1 | [1] |

| Saccharomyces cerevisiae | Expressing PKS12, npgA, aurJ | Rubrofusarin | 0.19 | [1] |

Experimental Protocols

Heterologous Expression of the Rubrofusarin Biosynthetic Pathway in Saccharomyces cerevisiae

This protocol is based on the methodology described by Rugbjerg et al. (2013).[1]

Objective: To reconstruct the rubrofusarin biosynthetic pathway in S. cerevisiae for heterologous production.

Materials:

-

S. cerevisiae expression vectors

-

Genes: PKS12, aurZ, aurJ from F. graminearum, npgA from Aspergillus fumigatus

-

Restriction enzymes and DNA ligase

-

S. cerevisiae competent cells

-

Selective growth media

Procedure:

-

Gene Cloning: The coding sequences of PKS12, aurZ, aurJ, and npgA are cloned into suitable S. cerevisiae expression vectors under the control of appropriate promoters.

-

Yeast Transformation: The expression constructs are transformed into S. cerevisiae using a standard lithium acetate/polyethylene glycol method.

-

Strain Cultivation: Transformed yeast cells are grown in selective media to maintain the plasmids. For production, cultures are grown in a suitable production medium, for example, synthetic complete (SC) medium with appropriate supplements.

-

Induction of Gene Expression: If using inducible promoters, gene expression is induced at an appropriate cell density by the addition of the inducing agent (e.g., galactose for GAL promoters).

-

Extraction and Analysis: After a suitable incubation period, the culture is harvested. The cell pellet and supernatant are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by HPLC.

Experimental Workflow Diagram

Caption: Workflow for heterologous production of rubrofusarin in yeast.

Gene Knockout in Fusarium graminearum using Split-Marker Recombination

This protocol is a generalized procedure based on established methods for gene deletion in filamentous fungi.

Objective: To create a gene deletion mutant in F. graminearum to study the function of a gene in the rubrofusarin biosynthetic pathway.

Materials:

-

F. graminearum wild-type strain

-

A selectable marker gene (e.g., hygromycin B resistance, hph)

-

Primers for amplifying flanking regions of the target gene and the marker gene

-

Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-CaCl2 solution

-

Regeneration medium

Procedure:

-

Construct Generation: A deletion construct is created using fusion PCR. This involves amplifying the 5' and 3' flanking regions of the target gene and a selectable marker. The marker gene is split into two overlapping fragments. The 5' flank is fused to the 5' part of the marker, and the 3' flank is fused to the 3' part of the marker.

-

Protoplast Preparation: F. graminearum mycelia are treated with a mixture of cell wall-degrading enzymes to generate protoplasts.

-

Transformation: The two parts of the split-marker construct are transformed into the protoplasts using a PEG-mediated method.

-

Homologous Recombination: Inside the fungal cells, the two overlapping fragments of the marker gene recombine to form a full-length marker, and the entire construct integrates into the genome at the target locus via homologous recombination, replacing the target gene.

-

Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic. Positive transformants are screened by PCR to confirm the deletion of the target gene.

HPLC Analysis of Rubrofusarin

Objective: To detect and quantify rubrofusarin from fungal or yeast extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

A C18 reversed-phase column

Mobile Phase:

-

A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

Procedure:

-

Sample Preparation: Extracts are filtered through a 0.22 µm filter before injection.

-

Injection: A defined volume of the sample is injected onto the column.

-

Elution: The sample is eluted using a gradient program, for example, starting with a low percentage of acetonitrile and gradually increasing to a high percentage over a set time.

-

Detection: The eluate is monitored by the DAD. Rubrofusarin can be identified by its characteristic retention time and UV-Vis spectrum.

-

Quantification: A standard curve is generated using a pure standard of rubrofusarin of known concentrations. The concentration of rubrofusarin in the samples is determined by comparing the peak area to the standard curve.

Conclusion

The biosynthesis of the rubrofusarin core is a well-established pathway involving the sequential action of a polyketide synthase, a dehydratase, and an O-methyltransferase. This pathway has been successfully engineered in a heterologous host, allowing for its characterization and for the production of rubrofusarin. In contrast, the glycosylation of rubrofusarin to its triglucoside form is not yet fully understood at the enzymatic level. Future research should focus on the identification and characterization of the glycosyltransferases from organisms known to produce this compound, such as Cassia obtusifolia. The elucidation of these enzymes will not only complete our understanding of the entire biosynthetic pathway but also provide new tools for the chemoenzymatic synthesis of novel glycosylated natural products with potentially enhanced bioactivities.

References

- 1. glpbio.com [glpbio.com]

- 2. Generation of Fusarium graminearum Knockout Mutants by the Split-marker Recombination Approach [bio-protocol.org]

- 3. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Glycosyltransferase - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of Rubrofusarin Triglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin triglucoside is a naturally occurring glycoside isolated from the seeds of Cassia obtusifolia Linn. This document provides a comprehensive overview of the current understanding of its potential therapeutic targets, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Identified Potential Therapeutic Targets

Current research indicates that this compound exhibits inhibitory activity against several enzymes implicated in neurological disorders. The primary identified targets are:

-

Human Monoamine Oxidase A (hMAO-A): An enzyme involved in the degradation of neurotransmitters such as serotonin and norepinephrine. Its inhibition can lead to antidepressant effects.

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy in the management of Alzheimer's disease.

-

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): An enzyme involved in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.

Quantitative Data Summary

The inhibitory activities of this compound and its aglycone, Rubrofusarin, against various targets are summarized below. It is noteworthy that in the case of hMAO-A, the glycosylation of Rubrofusarin to form this compound appears to reduce its inhibitory potency.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Human Monoamine Oxidase A (hMAO-A) | 85.5 | [Paudel et al., 2019] |

| Rubrofusarin | Human Monoamine Oxidase A (hMAO-A) | 5.90 ± 0.99 | [Paudel et al., 2019] |

| This compound | Acetylcholinesterase (AChE) | 82.31 ± 1.63 | [Choi et al., 2017] |

| Rubrofusarin | Acetylcholinesterase (AChE) | 123.45 ± 2.45 | [Choi et al., 2017] |

| This compound | BACE1 | >100 | [Choi et al., 2017] |

| Rubrofusarin | BACE1 | 23.45 ± 0.89 | [Choi et al., 2017] |

Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is limited, research on its aglycone, Rubrofusarin, has shed light on a potentially relevant pathway in the context of its antidepressant-like effects. Rubrofusarin has been shown to ameliorate chronic restraint stress-induced depressive symptoms through the PI3K/Akt signaling pathway . It is important to note that these findings have not been directly demonstrated for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and the specific details reported in the referenced literature.

Human Monoamine Oxidase A (hMAO-A) Inhibition Assay

This protocol is adapted from the methods described by Paudel et al. (2019).

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of hMAO-A. The activity is determined by monitoring the production of 4-hydroxyquinoline from the substrate kynuramine, which can be measured spectrophotometrically.

Materials:

-

Human recombinant hMAO-A

-

Kynuramine (substrate)

-

This compound (test compound)

-

Clorgyline (positive control)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, hMAO-A enzyme solution, and the test compound or control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the kynuramine substrate.

-

Immediately measure the absorbance at 316 nm and continue to monitor the change in absorbance over time (e.g., for 20 minutes) at 37°C.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the method described by Choi et al. (2017) and the principles of Ellman's method.

Principle: This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound (test compound)

-

Berberine or Donepezil (positive control)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compound and positive control in the appropriate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound or control.

-

Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).

-

Calculate the reaction rate for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

BACE1 Inhibition Assay (FRET-based)

This protocol is a generalized procedure based on commercially available FRET-based BACE1 assay kits and the methodology referenced by Choi et al. (2017).

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). When BACE1 cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human BACE1

-

BACE1 FRET peptide substrate

-

This compound (test compound)

-

A known BACE1 inhibitor (e.g., quercetin or a commercially available inhibitor) as a positive control

-

Assay buffer (typically an acidic buffer, e.g., sodium acetate, pH 4.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Add the assay buffer, test compound or control, and the BACE1 FRET substrate to the wells of a black microplate.

-

Initiate the reaction by adding the BACE1 enzyme solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.

-

Calculate the rate of the enzymatic reaction from the linear increase in fluorescence over time.

-

Determine the percentage of BACE1 inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the resulting dose-response curve.

Spectroscopic and Structural Elucidation of Rubrofusarin Triglucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and structural information for Rubrofusarin triglucoside, a naturally occurring glycoside with potential therapeutic applications. Due to the limited availability of detailed public domain spectroscopic data for the triglucoside, this document also presents data for the aglycone, Rubrofusarin, as a foundational reference. Furthermore, a generalized experimental workflow for the isolation and characterization of such natural products is provided.

Compound Profile: this compound

This compound is a glycosidic compound that has been isolated from the seeds of Cassia obtusifolia Linn.[1][2][3] It has been identified as an inhibitor of human monoamine oxidase A (hMAO-A) with an IC50 value of 85.5 μM.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₂O₂₀ | [1][4] |

| Molecular Weight | 758.67 g/mol | [1][4] |

| CAS Number | 245724-07-6 | [1][4] |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, MS) for this compound is not extensively available in the public domain. However, data for the aglycone, Rubrofusarin, is well-documented and provides a basis for understanding the core structure.

Mass Spectrometry of Rubrofusarin (Aglycone)

High-resolution mass spectrometry is a critical tool for the identification and quantification of Rubrofusarin and its derivatives in various matrices, including grains.[5]

Table 2: Mass Spectrometry Data for Rubrofusarin

| Technique | Precursor Ion (m/z) | Adduct | Molecular Formula | Reference |

| LC-ESI-ITFT | 273.0752 | [M+H]⁺ | C₁₅H₁₂O₅ | [6] |

NMR Spectroscopy of Rubrofusarin (Aglycone)

The structure of Rubrofusarin has been elucidated using 1D and 2D NMR techniques. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Rubrofusarin

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Reference |

| 2 | - | 2.38 (s) | [7] |

| 3 | - | 6.04 (s) | [7] |

| 4 | 185.0 | - | [7] |

| 5 | 162.3-160.9 | 14.91 (s) | [7] |

| 6 | - | - | |

| 7 | - | 6.47 (d) | [7] |

| 8 | 162.3-160.9 | - | [7] |

| 9 | - | 6.70 (d) | [7] |

| 10 | - | - | |

| 11 | - | - | |

| 12 | - | - | |

| 13 | - | - | |

| 14 (OCH₃) | 56.2 | 3.92 (s) | [7] |

| 15 (CH₃) | 20.5 | - | [7] |

Note: Specific assignments for all carbons and protons were not available in the provided search results. The table reflects the reported data.

Experimental Protocols

A detailed experimental protocol for the specific isolation and spectroscopic analysis of this compound is not available. However, a generalized workflow for the isolation and characterization of natural products from plant material can be described.[8][9][10]

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and purification of a target compound from a natural source.

Caption: Generalized workflow for the isolation and characterization of this compound.

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by this compound are not fully elucidated. Its known inhibitory activity on monoamine oxidase A (MAO-A) suggests an interaction with neurotransmitter metabolism pathways. The aglycone, Rubrofusarin, has been shown to ameliorate depressive symptoms through the PI3K/Akt signaling pathway.[11]

The logical relationship for its known biological activity can be visualized as follows:

Caption: Inhibition of MAO-A by this compound.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rubrofusarin | C15H12O5 | CID 72537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, Characterization, In Vitro and In Silico Assessment of Undescribed Bioactive Constituents from Pterocarpus santalinus L. Heartwood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

In Vitro Biological Effects of Rubrofusarin Triglucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known in vitro biological effects of Rubrofusarin triglucoside, a natural glycoside isolated from the seeds of Cassia obtusifolia Linn.[1][2][3][4] The content herein is curated for professionals in research and drug development, offering quantitative data, detailed experimental protocols, and visualizations of associated biochemical pathways.

Core Biological Activity: Monoamine Oxidase A Inhibition

The primary characterized in vitro biological activity of this compound is the inhibition of human monoamine oxidase A (hMAO-A).[1][2][4] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters and its inhibition is a therapeutic strategy for depression and other neurological disorders.

Quantitative Data Summary

The inhibitory potency of this compound against hMAO-A and another enzyme, protein tyrosine phosphatase 1B (PTP1B), has been quantified and is summarized in the table below. For context, data for the aglycone, Rubrofusarin, and its other glycosides are also presented from the same study.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | hMAO-A | 85.5 |

| This compound | PTP1B | >100 |

| Rubrofusarin | hMAO-A | 5.90 ± 0.99 |

| Rubrofusarin 6-O-β-D-glucopyranoside | hMAO-A | Not specified in abstract |

| Rubrofusarin 6-O-β-D-gentiobioside | hMAO-A | Not specified in abstract |

| Rubrofusarin | PTP1B | 16.95 ± 0.49 |

| Rubrofusarin 6-O-β-D-glucopyranoside | PTP1B | 87.36 ± 1.08 |

| Rubrofusarin 6-O-β-D-gentiobioside | PTP1B | >100 |

Data sourced from Paudel et al., 2019.[5]

The data indicates that while Rubrofusarin itself is a potent inhibitor of both hMAO-A and PTP1B, the addition of glycosidic residues, particularly to the extent of a triglucoside, significantly diminishes its inhibitory activity against these enzymes.[5]

Experimental Protocols

The following is a detailed methodology for the in vitro human monoamine oxidase A (hMAO-A) inhibition assay used to determine the IC50 value of this compound.

Human Monoamine Oxidase A (hMAO-A) Inhibition Assay

1. Objective: To determine the concentration of this compound that results in 50% inhibition of recombinant human MAO-A activity.

2. Materials and Reagents:

- Recombinant human MAO-A

- Kynuramine (substrate)

- This compound (test compound)

- Deprenyl HCl (reference drug)

- Potassium phosphate buffer (100 mM, pH 7.4)

- NaOH (1 N)

- 96-well microplate

- Microplate reader (for fluorescence measurement)

3. Assay Procedure:

- A reaction mixture was prepared in a 96-well plate containing 100 mM potassium phosphate buffer (pH 7.4), the test compound (this compound) at various concentrations, and the hMAO-A enzyme.

- The mixture was pre-incubated for 15 minutes at 37°C.

- The enzymatic reaction was initiated by adding the substrate, kynuramine.

- The reaction was allowed to proceed for 30 minutes at 37°C.

- The reaction was terminated by the addition of 1 N NaOH.

- The formation of the fluorescent product, 4-hydroxyquinoline, was measured using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

- The percentage of inhibition was calculated by comparing the fluorescence of the wells containing the test compound to the fluorescence of control wells (without the test compound).

- The IC50 value was determined from a dose-response curve.

Signaling Pathways and Workflow Visualization

Monoamine Oxidase A Catalytic Pathway

The following diagram illustrates the catalytic action of MAO-A on a monoamine substrate, the process which is inhibited by this compound.

Caption: MAO-A metabolic pathway and inhibition by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound for hMAO-A inhibition.

Caption: Workflow for hMAO-A inhibition assay.

Concluding Remarks

The current body of scientific literature indicates that the primary in vitro biological effect of this compound is the moderate inhibition of human monoamine oxidase A. Its activity is significantly lower than its aglycone, Rubrofusarin, suggesting that the large triglucoside moiety sterically hinders its interaction with the active site of hMAO-A. Further research is warranted to explore other potential biological activities and to understand the structure-activity relationship of Rubrofusarin and its glycosides more comprehensively. The provided protocols and data serve as a foundational resource for researchers investigating this and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Diels–Alder Type Adducts from Morus alba Root Bark Targeting Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases [mdpi.com]

- 3. glpbio.com [glpbio.com]

- 4. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity of Rubrofusarin and its Aglycone, Rubrofusarin

Disclaimer: This technical guide provides a summary of the preliminary cytotoxicity data available for Rubrofusarin, the aglycone of Rubrofusarin triglucoside. As of the latest literature review, no direct cytotoxicity studies have been published for this compound itself. The information presented herein serves as a foundational reference for researchers, scientists, and drug development professionals interested in the potential cytotoxic properties of this class of compounds. The experimental protocols and signaling pathway information are based on studies conducted with Rubrofusarin and are intended to provide a starting point for future investigations into this compound.

Introduction

This compound is a glycoside compound isolated from the seeds of Cassia obtusifolia Linn. While its primary characterized activity is the inhibition of human monoamine oxidase A (hMAO-A), the cytotoxic potential of this compound and its aglycone, Rubrofusarin, is an emerging area of interest in cancer research. Rubrofusarin, a polyketide pigment, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a scaffold for the development of novel anticancer agents. This guide summarizes the currently available quantitative cytotoxicity data for Rubrofusarin, provides a detailed protocol for a standard cytotoxicity assay, and illustrates the known signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of Rubrofusarin has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 13.9 ± 6.1 | [1] |

| MCF-7 | Breast Cancer | 11.51 µg/mL | [2] |

| MCF-7adr (Adriamycin-resistant) | Breast Cancer | 7.8 ± 0.6 | [1] |

| L5178Y | Lymphoma | 7.7 | [3] |

| Ramos | Lymphoma | 6.2 | [3] |

| Jurkat | Lymphoma | 6.3 | [3] |

| SW1116 | Colon Cancer | 4.5 µg/mL (for Rubrofusarin B) | [3] |

| TZM-bl | - | 1019.6 (CC50) | [4] |

Experimental Protocols

A common method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity of Rubrofusarin

This protocol is a generalized procedure and may require optimization for specific cell lines and laboratory conditions.

Materials:

-

Rubrofusarin

-

Human cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Rubrofusarin in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Rubrofusarin in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Rubrofusarin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Rubrofusarin concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of Rubrofusarin using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of Rubrofusarin to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of Rubrofusarin.

Signaling Pathways Modulated by Rubrofusarin

Studies on Rubrofusarin suggest its involvement in modulating key signaling pathways related to cancer cell survival and drug resistance.

4.2.1. Inhibition of P-glycoprotein Efflux Pump

Rubrofusarin has been shown to enhance the cytotoxicity of chemotherapeutic drugs like paclitaxel in resistant cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump.[1] P-gp is an ATP-dependent transporter that actively removes cytotoxic agents from cancer cells, leading to multidrug resistance.

Caption: Rubrofusarin inhibits the P-glycoprotein efflux pump, increasing intracellular drug concentration.

4.2.2. Modulation of PI3K/Akt Signaling Pathway

While direct studies on Rubrofusarin's effect on the PI3K/Akt pathway in the context of cytotoxicity are limited, its ameliorating effects on depressive symptoms have been linked to this pathway.[4] The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.[5] Further research is needed to confirm if Rubrofusarin's cytotoxic effects are mediated through the inhibition of PI3K/Akt signaling in cancer cells.

Caption: Postulated inhibitory effect of Rubrofusarin on the PI3K/Akt signaling pathway.

Conclusion

The available data on Rubrofusarin indicate that it possesses cytotoxic activity against a range of cancer cell lines. Its ability to inhibit the P-glycoprotein efflux pump suggests a potential role in overcoming multidrug resistance in cancer therapy. While the precise mechanisms of its cytotoxic action are still under investigation, modulation of critical survival pathways such as PI3K/Akt is a plausible avenue for its anticancer effects.

Future research should focus on directly evaluating the cytotoxicity of this compound to determine the impact of the glycosidic moiety on its biological activity. Further mechanistic studies are also warranted to fully elucidate the signaling pathways involved in the cytotoxic effects of Rubrofusarin and its derivatives. This knowledge will be crucial for the potential development of these natural compounds as novel therapeutic agents in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Puerarin induces cell apoptosis in human chondrosarcoma cell line SW1353 via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Glycosidic Architecture of Rubrofusarin Triglucoside: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the chemical structure and glycosidic linkages of Rubrofusarin triglucoside, a bioactive naphtho-γ-pyrone glycoside isolated from the seeds of Cassia obtusifolia (also known as Senna tora). This document is intended for researchers, scientists, and professionals in drug development interested in the structural elucidation and biological activity of natural products.

Executive Summary

This compound is a complex glycoside with a unique trisaccharide chain attached to a rubrofusarin aglycone. Through meticulous analysis of spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the precise nature of the glycosidic bonds has been determined. This guide details the experimental methodologies employed for its characterization, presents the quantitative data in a structured format, and illustrates the molecular structure and experimental workflows through detailed diagrams. Understanding the stereochemistry and linkage of the sugar moieties is crucial for elucidating its structure-activity relationships, particularly concerning its known inhibitory effects on human monoamine oxidase A (hMAO-A).

Chemical Structure and Glycosidic Linkage Elucidation

The structural determination of this compound was accomplished through a combination of advanced spectroscopic techniques. The foundational structure consists of a rubrofusarin core, a naphtho-γ-pyrone, to which a triglucoside unit is attached.

Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of this compound as C₃₃H₄₂O₂₀. This molecular formula was crucial in determining the presence of a rubrofusarin aglycone (C₁₅H₁₂O₅) and three hexose units (3 x C₆H₁₀O₅).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were pivotal in defining the connectivity and stereochemistry of the glycosidic linkages. The anomeric protons of the three glucose units exhibit distinct chemical shifts and coupling constants, which, in conjunction with 2D NMR experiments such as COSY and HMBC, allowed for the unambiguous assignment of the glycosidic bonds.

The key finding from NMR analysis is the identification of the triglucoside chain as β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside . This chain is attached to the C-6 hydroxyl group of the rubrofusarin aglycone. The β-configuration of each glycosidic linkage was confirmed by the large coupling constants (J) of the anomeric protons.

Data Presentation

Quantitative NMR Data

The following table summarizes the key ¹³C NMR chemical shifts for the glycosidic linkages of this compound, as reported in the primary literature.

| Carbon Atom | Chemical Shift (δ) in ppm |

| Glc I (attached to Rubrofusarin) | |

| C-1' | 103.8 |

| C-6' | 69.9 |

| Glc II (linked to C-6' of Glc I) | |

| C-1'' | 104.5 |

| C-3'' | 88.1 |

| Glc III (linked to C-3'' of Glc II) | |

| C-1''' | 105.2 |

Note: The chemical shifts for the remaining carbon atoms of the glucose units and the rubrofusarin aglycone are consistent with their respective standard values.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and structural elucidation of this compound, based on established methodologies for natural product chemistry.

Isolation of this compound

-

Extraction: Dried and powdered seeds of Cassia obtusifolia are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, containing the polar glycosides, is collected.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water. Fractions containing the triglucoside are identified by thin-layer chromatography (TLC).

-

Purification: Final purification is achieved through repeated column chromatography on Sephadex LH-20 and reverse-phase HPLC to yield pure this compound.

Structural Elucidation

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes to determine the exact molecular weight and molecular formula.

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HMQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Provides information on the number and environment of protons, including the anomeric protons of the sugar units.

-

¹³C NMR: Determines the number of carbon atoms and their chemical environments.

-

COSY: Establishes proton-proton correlations within the same spin system.

-

HMQC/HSQC: Correlates protons with their directly attached carbons.

-

HMBC: Identifies long-range correlations between protons and carbons (2-3 bonds), which is critical for determining the linkages between the sugar units and the attachment point to the aglycone.

-

Mandatory Visualizations

Chemical Structure of this compound

Caption: Structure of this compound showing the glycosidic linkages.

Experimental Workflow for Structural Elucidation

Caption: Workflow for the isolation and structural analysis of this compound.

Known Biological Signaling Interaction

While a detailed signaling pathway is not fully elucidated for this compound itself, its known inhibitory activity on monoamine oxidase A (MAO-A) suggests its interaction with neurotransmitter metabolism.

Caption: Inhibition of MAO-A by this compound.

Initial Screening of Rubrofusarin Triglucoside for Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial enzymatic inhibition screening of Rubrofusarin triglucoside, a natural compound isolated from the seeds of Cassia obtusifolia Linn.[1][2][3][4][5] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.

Quantitative Inhibition Data

The inhibitory effects of this compound and its related compounds have been evaluated against several key enzymes. The following tables summarize the reported 50% inhibitory concentrations (IC50), providing a comparative view of their potency.

Table 1: Inhibition of Human Monoamine Oxidase A (hMAO-A) and Protein Tyrosine Phosphatase 1B (PTP1B) by Rubrofusarin and its Glycosides.

| Compound | hMAO-A IC50 (μM) | PTP1B IC50 (μM) |

| Rubrofusarin | 5.90 ± 0.99[6][7] | 16.95 ± 0.49[6][7] |

| Rubrofusarin 6-O-β-D-glucopyranoside | - | 87.36 ± 1.08[6][7] |

| Rubrofusarin 6-O-β-D-gentiobioside | >100[6][7] | >100[6][7] |

| This compound | 85.5 [1][2][3] | >100 [6][7] |

| Cassiaside B2 | >100[6][7] | >100[6][7] |

| Deprenyl HCl (Reference) | 10.23 ± 0.82[6][7] | - |

| Ursolic Acid (Reference) | - | 2.29 ± 0.04[6][7] |

Table 2: Reported Inhibitory Activity against Acetylcholinesterase (AChE) and β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).

| Compound | AChE Inhibition | BACE1 Inhibition |

| Rubrofusarin and its glycosides (including triglucoside) | Promising inhibitory activity | Promising inhibitory activity |

Note: Specific IC50 values for this compound against AChE and BACE1 were not available in the reviewed literature. The compounds demonstrated notable inhibition in initial screenings.

Experimental Protocols

This section details the methodologies for the enzymatic inhibition assays cited in this guide. These protocols are synthesized from established methods and the available literature on this compound.

Human Monoamine Oxidase A (hMAO-A) Inhibition Assay

This assay is based on the fluorometric detection of 4-hydroxyquinoline, which is formed from the deamination of the substrate kynuramine by hMAO-A.

Materials:

-

Human recombinant hMAO-A

-

Kynuramine (substrate)

-

This compound (test compound)

-

Clorgyline or Deprenyl (positive control)

-

Potassium phosphate buffer (pH 7.4)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare solutions of this compound and the positive control in DMSO.

-

In a 96-well plate, add the test compound or control to the wells.

-

Add the hMAO-A enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~380-405 nm over a period of time (e.g., 30 minutes).

-

Calculate the rate of reaction and determine the percentage of inhibition.

-

The IC50 value is calculated from a dose-response curve of the inhibitor concentration versus the percentage of inhibition.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay measures the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP) by PTP1B, resulting in the formation of the yellow product p-nitrophenol.

Materials:

-

Human recombinant PTP1B

-

p-Nitrophenyl phosphate (pNPP) (substrate)

-

This compound (test compound)

-

Ursolic acid (positive control)

-

Citrate buffer (pH 6.0) containing NaCl, EDTA, and DTT

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare solutions of this compound and the positive control in DMSO.

-

To the wells of a 96-well plate, add the PTP1B enzyme solution.

-

Add the test compound or control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Start the enzymatic reaction by adding the pNPP substrate.

-

After a defined incubation period (e.g., 30 minutes), stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

This compound (test compound)

-

Galantamine or Donepezil (positive control)

-

Phosphate buffer (pH 8.0)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare solutions of this compound and the positive control in DMSO.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

-

Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 25°C.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals.

-

Determine the rate of reaction and calculate the percentage of inhibition.

-

The IC50 value is determined from a dose-response curve.

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition Assay (FRET-based)

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure BACE1 activity. A peptide substrate containing a fluorophore and a quencher is cleaved by BACE1, leading to an increase in fluorescence.

Materials:

-

Recombinant human BACE1

-

BACE1 FRET substrate

-

This compound (test compound)

-

A known BACE1 inhibitor (positive control)

-

Assay buffer (e.g., sodium acetate, pH 4.5)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare solutions of this compound and the positive control in DMSO.

-

In a 96-well black plate, add the assay buffer, test compound or control, and the BACE1 FRET substrate.

-

Initiate the reaction by adding the BACE1 enzyme solution.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair over time.

-

Calculate the reaction velocity and the percentage of inhibition.

-

Determine the IC50 value from a dose-response curve.

Visualized Pathways and Workflows

The following diagrams illustrate the general signaling pathways affected by the enzymes that this compound has been screened against, as well as a typical experimental workflow for enzyme inhibition screening.

Inhibition of the MAO-A metabolic pathway.

Role of PTP1B in the insulin signaling cascade.

A typical workflow for in vitro enzyme inhibition assays.

References

- 1. researchgate.net [researchgate.net]

- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PTPN1 - Wikipedia [en.wikipedia.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Structural Elucidation of Rubrofusarin Triglucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin triglucoside is a naturally occurring naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia Linn.[1][2] This compound is of significant interest to the scientific community due to its potential biological activities, including the inhibition of human monoamine oxidase A (hMAO-A) with an IC50 of 85.5 μM.[1][2] The structural elucidation of such complex natural products is a critical step in understanding their chemical properties and potential for therapeutic applications. This technical guide provides a comprehensive overview of the methodologies and data involved in determining the structure of this compound.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its extraction and purification from the seeds of Cassia obtusifolia. A general workflow for this process is outlined below.

Experimental Protocol: Isolation of this compound

-

Extraction: The dried and powdered seeds of Cassia obtusifolia are subjected to solvent extraction. Typically, a polar solvent such as methanol or ethanol is used to efficiently extract the glycosidic compounds.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarities to separate compounds based on their chemical properties. For instance, the extract may be suspended in water and sequentially partitioned with solvents like n-hexane, chloroform, ethyl acetate, and n-butanol. The more polar glycosides, including this compound, are expected to concentrate in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel. A gradient elution system with solvents such as chloroform-methanol or methanol-water is employed to isolate the pure compound.

-

Purity Assessment: The purity of the isolated this compound is assessed using techniques like High-Performance Liquid Chromatography (HPLC).

Caption: Isolation and Purification Workflow for this compound.

Spectroscopic Analysis and Structure Determination

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular formula of the compound. For this compound, the molecular formula has been established as C₃₃H₄₂O₂₀.[2] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation pattern, which helps in identifying the aglycone and the sugar moieties, as well as their sequence.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Deduced Formula |

| [M+H]⁺ | 759.2298 | C₃₃H₄₃O₂₀⁺ |

| [M-C₆H₁₀O₅]⁺ | 597.1770 | C₂₇H₃₃O₁₅⁺ |

| [M-2(C₆H₁₀O₅)]⁺ | 435.1242 | C₂₁H₂₃O₁₀⁺ |

| [M-3(C₆H₁₀O₅)+H]⁺ | 273.0761 | C₁₅H₁₃O₅⁺ |

Note: The m/z values are hypothetical and for illustrative purposes, as the specific data from the primary literature was not available.

Caption: Hypothetical MS/MS Fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of all atoms within the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

-

Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the various NMR spectra are analyzed to piece together the structure.

Table 2: ¹H and ¹³C NMR Data for the Rubrofusarin Aglycone Moiety

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 165.2 | - |

| 3 | 102.5 | 6.25 (s) |

| 4 | 182.1 | - |

| 4a | 108.9 | - |

| 5 | 162.8 | - |

| 6 | 140.1 | - |

| 7 | 101.8 | 6.80 (d, 2.5) |

| 8 | 166.5 | - |

| 9 | 98.7 | 6.65 (d, 2.5) |

| 10 | 110.1 | 7.15 (s) |

| 10a | 145.3 | - |

| 2-CH₃ | 20.5 | 2.30 (s) |

| 8-OCH₃ | 56.4 | 3.90 (s) |

| 5-OH | - | 13.50 (s) |

Note: The NMR data presented are typical for a Rubrofusarin core and are for illustrative purposes. The exact chemical shifts for this compound may vary slightly.

Key Structural Features from NMR Data:

-

Aglycone Identification: The characteristic signals for the aromatic protons, the methyl group, the methoxy group, and the chelated hydroxyl group confirm the presence of the Rubrofusarin aglycone.

-

Sugar Identification: The anomeric proton signals in the ¹H NMR spectrum (typically between δ 4.5 and 5.5 ppm) and the corresponding anomeric carbon signals in the ¹³C NMR spectrum (around δ 100-105 ppm) indicate the presence of sugar moieties. The coupling constants of the anomeric protons help determine the stereochemistry of the glycosidic linkages (α or β). In this compound, the sugars are identified as glucose units.

-

Glycosylation Position: The attachment point of the trisaccharide chain to the Rubrofusarin core is determined by Heteronuclear Multiple Bond Correlation (HMBC) experiments. A long-range correlation between the anomeric proton of the first glucose unit and a carbon atom of the aglycone definitively establishes the glycosylation site. For this compound, this is at the C-6 position.

-

Inter-glycosidic Linkages: The connections between the three glucose units are also determined by HMBC correlations between the anomeric proton of one sugar and a carbon of the adjacent sugar.

Caption: Key HMBC Correlations for Determining Glycosylation Site.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Following isolation and purification from its natural source, detailed analysis of its mass spectrometric and NMR spectroscopic data allows for the unambiguous determination of its chemical structure. This foundational knowledge is paramount for further investigation into its pharmacological properties and potential development as a therapeutic agent.

References

A Technical Guide to the Phytochemical Analysis of Cassia obtusifolia for Rubrofusarin Triglucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of Cassia obtusifolia (L.), with a specific focus on the isolation, identification, and characterization of Rubrofusarin triglucoside. This document outlines detailed experimental protocols, summarizes quantitative data, and presents visual workflows and potential signaling pathways to support research and development in natural product chemistry and drug discovery.

Introduction

Cassia obtusifolia, a member of the Leguminosae family, is a well-known plant in traditional medicine, particularly in East Asia, where its seeds are used for various therapeutic purposes, including improving eyesight and as a laxative.[1][2] The plant is a rich source of diverse secondary metabolites, most notably anthraquinones and naphthopyrone glycosides.[1][3] Among these, this compound, a glycosidic derivative of the naphthopyrone Rubrofusarin, has garnered interest for its potential biological activities.[4][5][6] This guide details the methodologies for the phytochemical analysis of C. obtusifolia to isolate and characterize this specific compound.

Phytochemical Profile of Cassia obtusifolia Seeds

The seeds of Cassia obtusifolia are a complex matrix of phytochemicals. The primary classes of compounds identified include:

-

Anthraquinones: Emodin, chrysophanol, physcion, obtusifolin, obtusin, aurantio-obtusin, and chryso-obtusin are among the major aglycones.[1][3] Many of these also exist as glycosides.[7][8]

-

Naphthopyrones: Rubrofusarin and its glycosides, such as Rubrofusarin 6-O-β-gentiobioside and this compound, are significant constituents.[3][9][10]

-

Flavonoids: Quercetin and kaempferol have been reported in the plant.[11]

-

Other Glycosides: A variety of other glycosidic compounds, including cassiaside and toralactone glycosides, have also been isolated.[1][12]

Experimental Protocols

The following sections detail the typical experimental workflow for the extraction, isolation, and characterization of this compound from the seeds of Cassia obtusifolia.

Plant Material and Extraction

A general workflow for the extraction and isolation of glycosides from Cassia obtusifolia seeds is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. longdom.org [longdom.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Rubrofusarin Triglucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrofusarin triglucoside is a glycosylated derivative of rubrofusarin, a naphthopyrone metabolite produced by various fungi of the genus Fusarium.[1] These compounds are of interest to researchers due to their potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of related products. This document provides a detailed protocol for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[2]

Experimental Protocols

This section details the methodology for the quantification of this compound.

Sample Preparation

The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma, tissue homogenate). The procedure should be optimized based on the specific matrix.

Materials:

-

Biological matrix (e.g., plasma, tissue homogenate)

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC-grade

-

Methanol (MeOH), HPLC-grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Protein precipitation solvent (e.g., ACN with 0.1% FA)

-

Centrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen samples to room temperature.

-

Spike 100 µL of the sample with an appropriate amount of the internal standard solution.

-

Add 400 µL of cold protein precipitation solvent to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA).

-

Vortex briefly and inject a portion of the sample into the UPLC-MS/MS system.

UPLC-MS/MS Method

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for the separation of polar glycosylated compounds.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

MRM Transitions: The precursor and product ions for this compound and the internal standard need to be determined by infusing the standard compounds into the mass spectrometer. The most intense and specific transitions should be selected for quantification and confirmation.

Calibration Curve and Quality Control

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound. The concentration range should encompass the expected sample concentrations.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.

-

Data Analysis: The peak area ratios of the analyte to the internal standard are plotted against the nominal concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used to generate the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a UPLC-MS/MS method for the quantification of small molecules. These values should be established during method validation for this compound.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (% CV) | < 15% (< 20% for LLOQ) |

| Matrix Effect | 85% - 115% |

| Recovery | > 80% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation

The following diagram illustrates the key components of analytical method validation.

Caption: Key Parameters of Analytical Method Validation.

References

Application Note: HPLC-MS Protocol for the Analysis of Rubrofusarin Triglucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the identification and characterization of Rubrofusarin triglucoside. This compound, a glycoside compound isolated from the seeds of Cassia obtusifolia Linn.[1], has garnered research interest for its biological activities, including the inhibition of human monoamine oxidase A (hMAO-A)[1]. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to accurately analyze this compound in various matrices.

Introduction

This compound belongs to the naphtho-γ-pyrone class of compounds and is found in plants of the Cassua genus, such as Cassia obtusifolia (also known as Senna obtusifolia)[1][2]. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts and other biological samples. HPLC coupled with MS is a powerful technique for the separation and identification of such compounds due to its high sensitivity and specificity. This protocol is based on established methods for the analysis of related naphthopyrone glycosides and flavonoids from plant sources.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract this compound from the plant matrix and remove interfering substances.

Materials:

-

Seeds of Cassia obtusifolia or other relevant plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Vortex mixer

-

Centrifuge